molecular formula C33H44BrN5O8S B1667882 Bromocriptine mesylate CAS No. 22260-51-1

Bromocriptine mesylate

Katalognummer: B1667882
CAS-Nummer: 22260-51-1
Molekulargewicht: 750.7 g/mol
InChI-Schlüssel: NOJMTMIRQRDZMT-GSPXQYRGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromocryptinmesylat ist ein semisynthetisches Ergotalkaloid-Derivat mit starker dopaminerger Aktivität. Es wird hauptsächlich zur Behandlung von Erkrankungen im Zusammenhang mit Hyperprolaktinämie eingesetzt, wie z. B. Galaktorrhoe, Prolaktin-abhängige Menstruationsstörungen und Unfruchtbarkeit. Darüber hinaus ist es für die Behandlung des Parkinson-Syndroms und der Akromegalie indiziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bromocryptinmesylat wird aus Ergotalkaloiden synthetisiert. Der Prozess umfasst die Bromierung von Ergocryptin, gefolgt von der Bildung des Mesylatsalzes. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Brom und Methansulfonsäure in einer kontrollierten Umgebung, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Bromocryptinmesylat großtechnische Bromierungs- und Mesylierungsprozesse. Die Verbindung wird dann durch Kristallisations- und Filtrationstechniken gereinigt, um die erforderlichen Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bromocryptinmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann Oxidation zu Bromocryptin-N-Oxid führen, während Reduktion zu debromierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Bromocryptinmesylat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Bromocryptinmesylat übt seine Wirkung aus, indem es als Agonist des Dopamin-D2-Rezeptors wirkt. Es hemmt die Prolaktinsekretion durch Aktivierung postsynaptischer Dopaminrezeptoren im tuberoinfundibulären Prozess. Diese Modulation der Prolaktinsekretion ist entscheidend für die Behandlung von Hyperprolaktinämie und damit verbundenen Erkrankungen. Zusätzlich stimuliert Bromocryptinmesylat Dopaminrezeptoren im Corpus striatum, was zur Behandlung von Parkinson-Symptomen beiträgt .

Wissenschaftliche Forschungsanwendungen

Treatment of Hyperprolactinemia

Overview:
Bromocriptine mesylate is primarily indicated for managing hyperprolactinemia, often resulting from prolactinomas (pituitary tumors). It acts as a dopamine D2 receptor agonist, inhibiting prolactin secretion.

Clinical Efficacy:
A meta-analysis involving 22 clinical trials demonstrated that this compound effectively reinitiated menses in approximately 80% of women with amenorrhea due to hyperprolactinemia. Additionally, it significantly reduced galactorrhea in 76% of patients after an average treatment duration of 6.4 weeks . The average dosage ranged from 5 to 7.5 mg daily, with most patients experiencing maximum prolactin level reduction within the first four weeks .

Table 1: Clinical Outcomes in Hyperprolactinemia Treatment

OutcomePercentage of Patients Affected
Reinitiation of Menses80%
Reduction in Galactorrhea76%
Complete Suppression of Galactorrhea58%

Management of Parkinson’s Disease

Mechanism of Action:
this compound stimulates dopamine receptors in the brain, compensating for the deficiency of dopamine in patients with Parkinson's disease. It is often used as an adjunct therapy to levodopa.

Research Findings:
Studies indicate that bromocriptine can improve motor function and reduce the severity of symptoms associated with Parkinson's disease. A review highlighted its effectiveness in managing motor fluctuations and dyskinesia when combined with other dopaminergic therapies .

Table 2: Effects on Motor Function in Parkinson’s Disease

Study TypeImprovement Observed
Randomized Controlled TrialsSignificant improvement in motor scores
Longitudinal StudiesReduced off time and improved on time

Treatment of Acromegaly

Clinical Application:
this compound is also utilized in treating acromegaly, a condition characterized by excessive growth hormone secretion, often due to pituitary adenomas.

Efficacy Data:
In clinical settings, bromocriptine has been shown to reduce growth hormone levels effectively, leading to symptom relief and improved quality of life for patients . The drug's ability to suppress somatotropin secretion makes it a valuable option for those who are not candidates for surgery or who wish to avoid it.

Potential Neuroprotective Effects

Research Insights:
Recent studies have explored the neuroprotective properties of this compound in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). A clinical trial involving ALS patients demonstrated that bromocriptine could slow disease progression and sustain motor function over time .

Study Design:
The trial was a multicenter, double-blind study that included a combination treatment with Riluzole. Results indicated significant improvements in motor function scores compared to the placebo group after 102 weeks .

Role in Type 2 Diabetes Management

Mechanism and Benefits:
this compound has recently gained attention for its role in managing type 2 diabetes by improving insulin sensitivity and glycemic control. The American Diabetes Association recognizes it as a therapeutic option for adults with type 2 diabetes .

Clinical Evidence:
A systematic review suggested that bromocriptine could be beneficial as an add-on therapy to metformin, although further research is needed to fully establish its efficacy compared to other agents like teneligliptin .

Wirkmechanismus

Bromocryptine mesylate exerts its effects by acting as a dopamine D2 receptor agonist. It inhibits prolactin secretion by activating post-synaptic dopamine receptors in the tuberoinfundibular process. This modulation of prolactin secretion is crucial for treating hyperprolactinemia and related conditions. Additionally, bromocryptine mesylate stimulates dopamine receptors in the corpus striatum, which helps manage Parkinsonian symptoms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Bromocryptinmesylat ist aufgrund seiner doppelten Wirkung auf die Prolaktinsekretion und die Dopaminrezeptoren einzigartig. Dieser duale Mechanismus macht es effektiv für die Behandlung sowohl von Hyperprolaktinämie als auch vom Parkinson-Syndrom und unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

Bromocriptine mesylate is a semisynthetic derivative of ergot alkaloids, primarily recognized for its potent dopaminergic activity. This compound acts as a selective agonist for D2 and D3 dopamine receptors, exhibiting significant biological effects that have led to its use in various clinical applications, including the treatment of hyperprolactinemia, Parkinson's disease, and acromegaly.

  • Chemical Name : (5'a)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione mesylate
  • Molecular Formula : C₃₃H₄₄BrN₅O₈S
  • Molecular Weight : 750.71 g/mol
  • Purity : ≥98%

Bromocriptine exerts its biological activity primarily through the inhibition of prolactin secretion from the pituitary gland. It selectively activates the D2-like receptors (D2 > D3 > D4), with EC50 values indicating high potency at both D2L and D2S receptor isoforms (0.10-0.12 nM and 4.4 nM respectively) . This mechanism underlies its therapeutic effects in conditions associated with elevated prolactin levels.

Hyperprolactinemia

In clinical studies involving 226 patients with amenorrhea/galactorrhea due to hyperprolactinemia, bromocriptine was administered at doses ranging from 5 to 7.5 mg per day over a period of up to 24 weeks. The results indicated an 80% success rate in reinitiating menses or achieving pregnancy among those evaluated for efficacy . Notably, serum prolactin levels showed maximum reduction within the first four weeks of therapy, correlating strongly with clinical improvement.

Parkinson's Disease

Bromocriptine's role in managing Parkinson's disease involves stimulating dopamine receptors in the corpus striatum, compensating for the dopamine deficiency characteristic of this condition. Unlike levodopa, which requires conversion to dopamine, bromocriptine acts directly on dopamine receptors .

Acromegaly

In patients with acromegaly, bromocriptine has been shown to effectively lower elevated growth hormone levels. Its nonhormonal properties make it a preferred choice for treating disorders related to hyperprolactinemia without affecting other pituitary hormones significantly .

Adverse Effects

While bromocriptine is generally well-tolerated, adverse reactions have been reported in approximately 68% of patients, predominantly mild and transient. Hypotension has been noted in about 30% of postpartum patients treated with bromocriptine, highlighting the need for monitoring during initiation of therapy .

Research Findings

Recent studies have explored bromocriptine’s neuroprotective effects in amyotrophic lateral sclerosis (ALS). A randomized double-blind trial indicated that bromocriptine could confer neuroprotection and sustain motor function in ALS patients when used alongside Riluzole .

Summary Table of Clinical Applications

ConditionDosage RangeEfficacy RateKey Findings
Hyperprolactinemia5 - 7.5 mg/day80%Significant reduction in serum prolactin levels
Parkinson's DiseaseVariableEffectiveDirect stimulation of dopamine receptors
AcromegalyVariableEffectiveReduction in growth hormone levels
Amyotrophic Lateral SclerosisIncremental up to 15 mg/dayPositive impact observedNeuroprotective effects noted in clinical trials

Case Studies

  • Hyperprolactinemia Management : A case study involving a patient with amenorrhea showed reinitiation of menses after six weeks of bromocriptine treatment.
  • Parkinson's Disease : Patients reported improved motor function and reduced symptoms when transitioning from levodopa therapy to include bromocriptine.
  • ALS Trial : In a multicenter trial involving ALS patients, those receiving bromocriptine alongside Riluzole demonstrated slower disease progression compared to placebo controls.

Eigenschaften

IUPAC Name

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJMTMIRQRDZMT-GSPXQYRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44BrN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25614-03-3 (Parent)
Record name Bromocriptine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6020197
Record name Bromocriptine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22260-51-1
Record name Bromocriptine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22260-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromocriptine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromocriptine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BROMOCRIPTINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromocriptine mesylate
Reactant of Route 2
Bromocriptine mesylate
Reactant of Route 3
Bromocriptine mesylate
Reactant of Route 4
Bromocriptine mesylate
Reactant of Route 5
Bromocriptine mesylate
Reactant of Route 6
Bromocriptine mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.